

4-Pyridineethanethiol Hydrochloride molecular weight and formula

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Compound of Interest

Compound Name: *4-Pyridineethanethiol*
Hydrochloride

Cat. No.: *B015132*

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An In-Depth Technical Guide to **4-Pyridineethanethiol Hydrochloride** for Advanced Research Applications

This guide provides an in-depth exploration of **4-Pyridineethanethiol Hydrochloride** (4-PETH), a versatile heterocyclic building block with significant applications in surface chemistry, biosensing, and as a potential component in advanced drug delivery systems. We will delve into its fundamental properties, synthesis, and key applications, offering not just protocols but the scientific rationale behind them to empower researchers in their experimental design.

Core Molecular Profile

4-Pyridineethanethiol Hydrochloride is a bifunctional organic molecule featuring a terminal thiol (-SH) group and a pyridine ring. The thiol group provides a robust anchor for covalent attachment to noble metal surfaces, most notably gold, while the pyridine moiety offers a versatile site for coordination chemistry, hydrogen bonding, and further functionalization. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.^[1]

Physicochemical & Structural Data

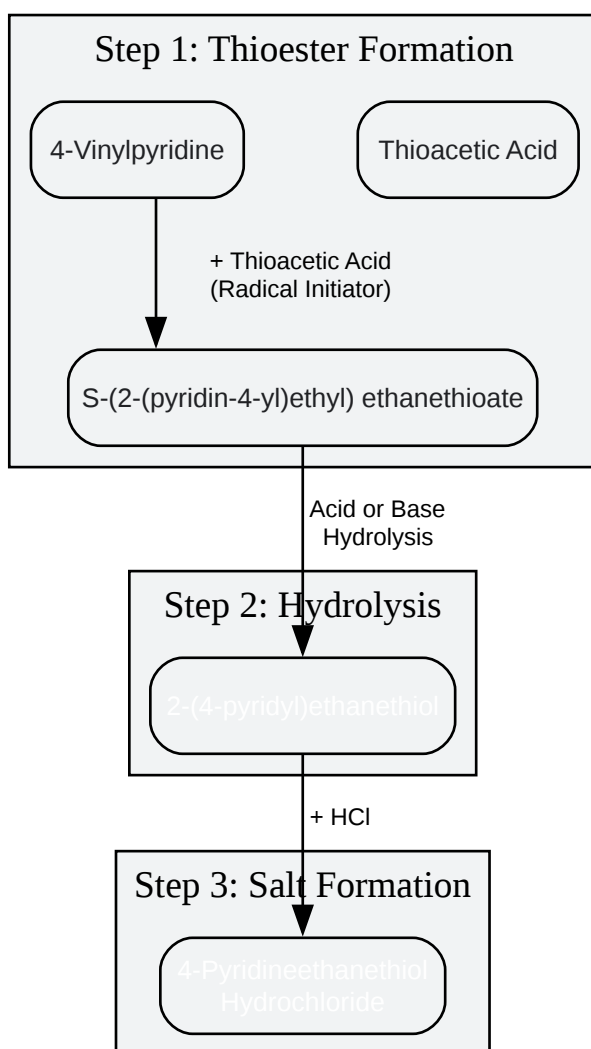
Property	Value	Source(s)
Molecular Formula	C ₇ H ₉ NS·HCl	[1][2]
Empirical Formula	C ₇ H ₁₀ CINS	
Molecular Weight	175.68 g/mol	[2]
CAS Number	6298-11-9	[1][3]
Appearance	White to off-white or yellow crystalline solid	[1]
Solubility	Soluble in water	[1]
SMILES	<chem>Cl.SCCc1ccncc1</chem>	[2]
InChI Key	AXSMNPPSEOLAGB-UHFFFAOYSA-N	[1]

Synthesis of 4-Pyridineethanethiol

The synthesis of the parent compound, 2-(4-pyridyl)ethanethiol, is critical for accessing 4-PETH. A common and efficient industrial method involves the reaction of 4-vinylpyridine with a thioacid, such as thioacetic acid, followed by hydrolysis to yield the free thiol. The final step involves treatment with hydrochloric acid to produce the stable hydrochloride salt.

Conceptual Synthesis Workflow

The diagram below outlines the two-step process to obtain the free thiol, which is then converted to its hydrochloride salt.



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Caption: Synthesis pathway for **4-Pyridineethanethiol Hydrochloride**.

Experimental Protocol: Synthesis of 2-(4-pyridyl)ethanethiol

This protocol is adapted from established industrial processes for producing 2-(4-pyridyl)ethanethiol.[4]

- **Reaction Setup:** To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 4-vinylpyridine and a suitable solvent (e.g., toluene).

- **Thioacid Addition:** Slowly add one molar equivalent of thioacetic acid to the vessel. The reaction is often initiated using a radical initiator. This step is exothermic and may require cooling to maintain the desired reaction temperature.
 - **Causality Insight:** The use of a radical initiator facilitates the anti-Markovnikov addition of the thioacetic acid across the vinyl group's double bond, ensuring the formation of the desired linear ethanethiol structure rather than a branched isomer.
- **Reaction Monitoring:** Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), until the consumption of the starting materials is complete.
- **Hydrolysis:** Upon completion, the intermediate thioester is hydrolyzed. This can be achieved by adding an aqueous acid (e.g., HCl) or base (e.g., NaOH) solution and heating the mixture.
 - **Causality Insight:** Hydrolysis cleaves the thioester bond, liberating the free thiol group. If an acid is used for hydrolysis, the reaction directly yields the hydrochloride salt of the product.
- **Isolation and Purification:** After hydrolysis, the aqueous and organic layers are separated. The product is isolated from the appropriate layer, typically involving solvent removal under reduced pressure and purification by distillation or crystallization.
- **Hydrochloride Salt Formation (if needed):** If the free thiol was isolated, it can be dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrochloric acid to precipitate the stable **4-Pyridineethanethiol Hydrochloride** salt.[\[5\]](#)

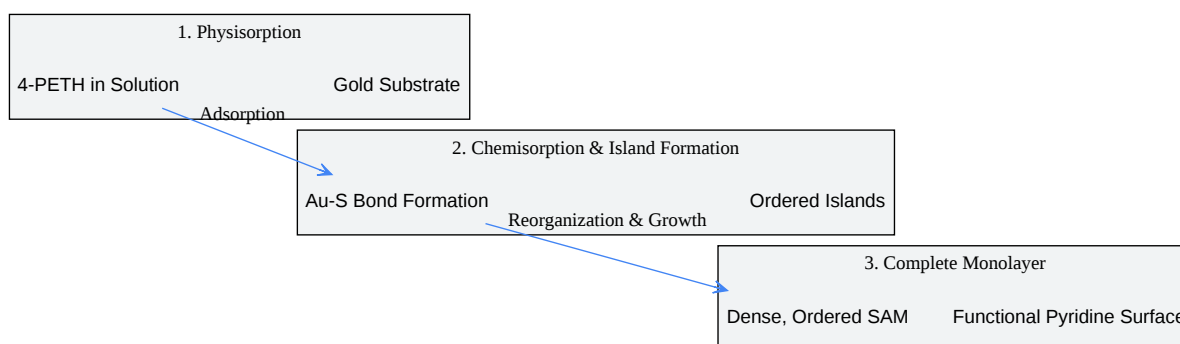
Core Application: Self-Assembled Monolayers (SAMs)

The most prominent application of 4-PETH is in the formation of Self-Assembled Monolayers (SAMs) on gold surfaces. The thiol group has a high affinity for gold, leading to the spontaneous formation of a strong gold-thiolate (Au-S) bond. This process creates a dense, highly ordered molecular layer that modifies the substrate's surface properties.

Mechanism of SAM Formation

The formation of a 4-PETH SAM is a multi-step process:

- Initial Adsorption: 4-PETH molecules initially physisorb onto the gold surface with their molecular axes lying parallel to the substrate.
- Chemisorption & Nucleation: The thiol group undergoes oxidative addition to the gold surface, forming a covalent Au-S bond. As surface coverage increases, lateral interactions between the pyridine rings and ethyl chains induce nucleation, forming ordered islands.
- Monolayer Growth: These islands grow until they coalesce, forming a densely packed, two-dimensional crystalline monolayer. The molecules typically adopt a standing-up orientation to maximize van der Waals interactions between adjacent chains.



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Caption: Key stages in the self-assembly of a 4-PETH monolayer.

Experimental Protocol: SAM Preparation on Gold

This protocol provides a reliable method for creating high-quality 4-PETH SAMs.

- Substrate Preparation: Clean the gold substrate meticulously. A common method is immersion in a "piranha" solution (a 3:1 mixture of concentrated H_2SO_4 and 30% H_2O_2).

(EXTREME CAUTION: Piranha solution is highly corrosive and reactive). Rinse thoroughly with ultrapure water and ethanol, then dry under a stream of dry nitrogen.

- Causality Insight: A pristine, contaminant-free gold surface is paramount for the formation of a well-ordered monolayer. Any organic residue will create defects in the SAM.
- Solution Preparation: Prepare a 1-10 mM solution of 4-PETH in a high-purity solvent, such as absolute ethanol.
- Immersion: Immerse the clean gold substrate into the thiol solution in a sealed container. To minimize oxidation, it is best practice to reduce the headspace above the solution and backfill with an inert gas like nitrogen or argon.
- Assembly: Allow the self-assembly process to proceed for 18-24 hours at room temperature.
 - Causality Insight: While initial adsorption is rapid, longer immersion times allow for molecular reorganization on the surface, leading to fewer defects and a more crystalline, densely packed monolayer.
- Rinsing and Drying: Remove the substrate from the solution, rinse thoroughly with fresh ethanol to remove any non-chemisorbed molecules, and dry gently with nitrogen gas.

Advanced Applications in Research & Development

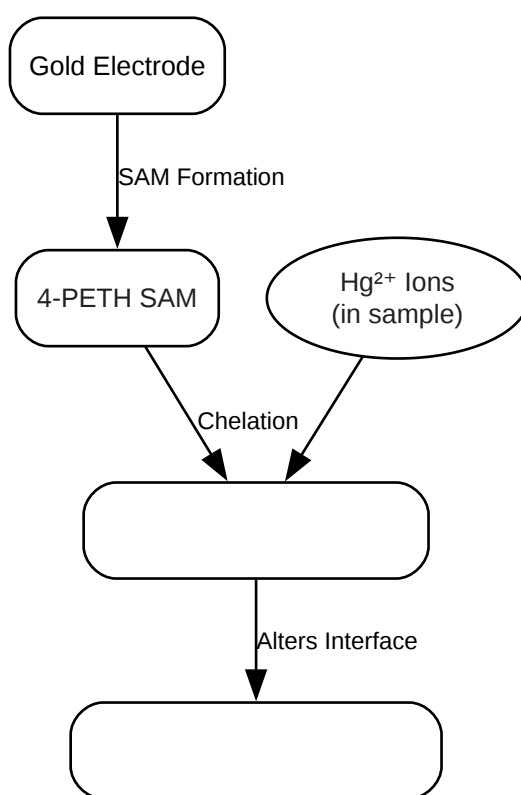
The unique bifunctionality of 4-PETH makes it a valuable tool for researchers in biosensor development and drug delivery.

Application I: Electrochemical Biosensors

The pyridine headgroup of a 4-PETH SAM can act as a selective chelating agent for heavy metal ions. This has been effectively demonstrated for the sensitive detection of mercury (II) ions.

- Sensing Mechanism:
 - A 4-PETH SAM is formed on a gold electrode.

- The nitrogen atom on the exposed pyridine ring has a lone pair of electrons that can coordinate with Hg^{2+} ions present in a sample solution.
- This binding event forms a stable complex (e.g., a $\text{Hg}(\text{pyridine})_2$ complex) on the electrode surface.^[6]
- The formation of this complex alters the electrochemical properties of the electrode interface, such as impedance or charge transfer resistance. This change can be measured using techniques like Differential Pulse Voltammetry (DPV) or Electrochemical Impedance Spectroscopy (EIS), generating a signal that is proportional to the concentration of Hg^{2+} .^[6]



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Caption: Mechanism for electrochemical detection of Hg^{2+} ions.

Application II: Potential as a Linker in Drug Development

In targeted therapies like Antibody-Drug Conjugates (ADCs), a linker molecule connects a potent cytotoxic drug to an antibody. The linker must be stable in circulation but allow for

cleavage and drug release at the target site. The structure of 4-PETH provides functionalities that are highly relevant to modern linker design.[7][8]

- Potential Role as a Linker Component:
 - Thiol Handle: The thiol group can be used to conjugate to the antibody, either through native cysteine residues or via reaction with maleimide-functionalized linkers.
 - Pyridine Moiety: The pyridine ring can be incorporated into more complex linker systems. For instance, it can be part of a "self-immolative" spacer, where cleavage at a specific site (e.g., by enzymes in a cancer cell) initiates an electronic cascade that leads to the release of the attached drug. The pyridine's electronic properties can be used to tune the stability and release kinetics of such linkers.[7][9]

Safety, Handling, and Storage

Proper handling is essential when working with **4-Pyridineethanethiol Hydrochloride**.

- Safety Precautions: The compound is harmful if swallowed or in contact with skin and causes serious eye and skin irritation. Always use appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle within a fume hood to avoid inhalation.
- Storage: Store in a tightly sealed container at room temperature, preferably in a cool, dark place. The material should be stored under an inert atmosphere (e.g., nitrogen or argon) as thiols can be sensitive to oxidation.

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